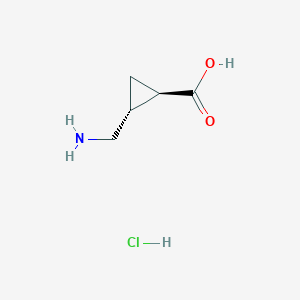

(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride

描述

Historical Development of Cyclopropane Amino Acid Chemistry

The exploration of cyclopropane-containing compounds began with August Freund’s 1881 synthesis of cyclopropane via an intramolecular Wurtz reaction. Early applications focused on cyclopropane’s anesthetic properties, but its structural rigidity and high ring strain (28 kcal/mol) later inspired investigations into derivatives for pharmaceutical use. The discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) as an ethylene precursor in plants marked a pivotal shift toward biologically active cyclopropane amino acids.

By the late 20th century, methodologies evolved to address stereochemical control in cyclopropane synthesis. Pirrung’s malonate-based approach and Adams’ diazo compound cyclopropanation enabled access to enantiopure derivatives. These advances laid the groundwork for targeted synthesis of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride, a compound combining stereochemical precision with enhanced metabolic stability.

Significance of Strained Ring Systems in Organic Chemistry

Cyclopropane’s 60° bond angles create unique electronic properties:

| Property | Cyclopropane | Cyclohexane |

|---|---|---|

| Bond Angle Deviation | +49.5° | -10.5° |

| Ring Strain (kcal/mol) | 28 | 0 |

| Reactivity Index | High | Low |

This strain promotes:

- Enhanced reactivity : Facilitates ring-opening reactions for functional group interconversion.

- Conformational rigidity : Restricts rotational freedom, mimicking peptide β-turn structures in drug design.

- Electrophilic character : Enables participation in transition metal-catalyzed cross-couplings.

In the target compound, the cyclopropane core imposes a fixed spatial arrangement on the aminomethyl and carboxyl groups, optimizing interactions with biological targets.

Stereochemical Importance in Cyclopropane Derivatives

The (1R,2R) configuration dictates pharmacological activity through three mechanisms:

Receptor Complementarity

Metabolic Stability

Synthetic Control

Nomenclature and Classification in Chemical Taxonomy

The compound’s systematic name follows IUPAC guidelines:

Parent Structure : Cyclopropane-1-carboxylic acid

Substituents :

- Aminomethyl group at C2

- (1R,2R) stereodescriptor

Classification :

- Class : Non-proteinogenic α-amino acid

- Subclass : Cyclopropane-containing amino acid hydrochloride

- Registry : CAS 36489-13-1 (free base), 1421602-17-6 (hydrochloride)

Nomenclature highlights:

- “Hydrochloride” denotes the acid addition salt form.

- “trans-” prefix in common names refers to relative stereochemistry of substituents.

This naming precision ensures unambiguous identification in chemical databases and patent literature.

属性

IUPAC Name |

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-2-3-1-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPDAGAIBGOYRB-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Glycine Equivalents

One of the most established approaches for synthesizing (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride involves the alkylation of glycine equivalents with appropriate electrophiles. This method leverages the nucleophilicity of protected glycine derivatives to form the cyclopropane ring through controlled alkylation processes.

A typical synthetic route involves:

- Protection of the amino group of glycine

- Activation of the α-carbon through deprotonation

- Reaction with a suitable dielectrophile to form the cyclopropane ring

- Deprotection to obtain the target amino acid

- Formation of the hydrochloride salt

The stereoselective synthesis typically employs N-protection strategies using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions. Strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures help maintain stereochemical control during the alkylation steps.

Intramolecular Cyclization Methods

Intramolecular cyclization represents another valuable approach for the synthesis of the target compound. This method typically involves:

- Preparation of γ-substituted amino acid derivatives with appropriate leaving groups

- Activation of a nucleophilic center within the molecule

- Intramolecular displacement to form the cyclopropane ring

- Functional group manipulations to introduce or reveal the aminomethyl group

- Formation of the hydrochloride salt

The advantage of intramolecular approaches is the potential for higher stereoselectivity due to conformational constraints imposed during cyclization. However, preparation of the cyclization precursors often requires multiple synthetic steps.

Stereoselective Synthesis Methods

Chiral Resolution Approaches

A practical method to obtain enantiomerically pure (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid involves the resolution of racemic mixtures through various techniques:

- Classical Resolution : Formation of diastereomeric salts with chiral acids or bases

- Enzymatic Resolution : Using enzymes that selectively react with one enantiomer

- Chromatographic Resolution : Separation using chiral stationary phases

For related cyclopropane carboxylic acids, resolution via salt formation with (S)-1-(1-naphthyl)ethylamine has proven effective. The resulting diastereomeric salts can be separated based on their differing solubilities or crystallization properties.

Asymmetric Catalysis

Asymmetric catalysis offers a direct approach for stereoselective synthesis of (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid. This method employs chiral catalysts to control the stereochemical outcome of key cyclopropanation steps.

Several catalytic systems have demonstrated efficacy for asymmetric cyclopropanation:

- Copper Complexes with Chiral Ligands : Such as bis(oxazoline) ligands

- Rhodium Catalysts : With chiral diene or phosphine ligands

- Organocatalysts : Including chiral phase-transfer catalysts

For example, copper complexes with C2-symmetric bis(oxazoline) ligands provide high levels of asymmetric induction in cyclopropanation reactions using diazo compounds.

Detailed Synthetic Protocols

N-Ylide Mediated Synthesis

A relevant synthetic approach for related cyclopropane carboxylic acids involves N-ylide mediated cyclopropanation. One documented example for a pyrimidinyl trans-cyclopropane carboxylic acid achieved a 58% yield in just three steps from 2-chloro-4-methylpyrimidine. This approach begins with:

- Conversion of 2-chloro-4-methylpyrimidine to the corresponding 2-vinyl derivative

- Treatment with ethyl diazoacetate to form the cyclopropane ester

- Hydrolysis to yield the racemic carboxylic acid

While this procedure employs ethyl diazoacetate near its decomposition temperature, which presents safety concerns for large-scale production, the reaction principles can be adapted for the synthesis of (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride with appropriate modifications.

One-Pot Process for Related Compounds

For structurally related compounds like (Z)-2-aminomethyl-1-phenyl-N,N-diethyl cyclopropane carboxamide hydrochloride, one-pot processes have been developed that could be adapted for our target compound. These approaches often use a single solvent system throughout multiple steps, simplifying the process and reducing costs associated with solvent exchanges.

A representative process involves:

- Reaction of appropriate precursors (such as 2-phenylacetonitrile with epichlorohydrin) in the presence of a base

- Hydrolysis of intermediates

- Cyclization to form the cyclopropane ring

- Introduction of the aminomethyl functionality

- Formation of the hydrochloride salt

This one-pot strategy avoids intermediate isolation steps, thereby reducing yield losses associated with multiple purifications.

Formation of the Hydrochloride Salt

The conversion to the hydrochloride salt represents a critical final step in the synthesis. This transformation enhances stability, improves solubility in polar solvents, and facilitates purification through crystallization.

Common methods for salt formation include:

- Direct Treatment with HCl Gas : Bubbling anhydrous HCl through a solution of the free amine

- Use of HCl Solutions : Adding HCl in ethyl acetate or alcoholic solvents to the free amine

- In Situ HCl Generation : Using reagents like acetyl chloride in methanol

A detailed procedure based on related compounds involves:

- Dissolving the free base in isopropanol or methanol

- Cooling the solution to 0-15°C

- Adding ethyl acetate-HCl or methanolic HCl solution

- Stirring the mixture for 30-45 minutes

- Filtering and washing the resulting solid with toluene

- Drying at 50-55°C for 4-5 hours

This procedure typically yields crystalline hydrochloride salt with high purity.

Industrial Scale Preparation Considerations

The industrial production of (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride demands additional considerations beyond laboratory synthesis:

- Cost-Effective Starting Materials : Selection of economical precursors

- Process Safety : Avoiding hazardous reagents when possible

- Scalability : Ensuring suitable conditions for large-scale operations

- Continuous Flow Processing : Implementing flow chemistry for improved efficiency

- Green Chemistry : Minimizing waste and using environmentally friendly solvents

Industrial processes often employ a single solvent system throughout multiple steps. For instance, toluene has been successfully used as a sole solvent for the synthesis of related cyclopropane derivatives, simplifying the process and reducing costs associated with solvent exchanges.

Key advantages of one-pot industrial processes include:

- Avoidance of intermediate isolation

- Reduction of yield losses during purification steps

- Process simplification and reduced labor

- Economic advantages through fewer unit operations

Comparative Analysis of Preparation Methods

Different approaches for synthesizing (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride can be evaluated based on yield, stereoselectivity, scalability, and cost-effectiveness.

Table 1: Comparative Analysis of Synthetic Methods for (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride

| Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| Alkylation of glycine equivalents | - Simple starting materials - Straightforward procedures - Versatile approach |

- Multiple steps - May require chromatography - Moderate stereoselectivity |

40-60% | Moderate to good | Good |

| Cyclopropanation of alkenes | - Direct cyclopropane formation - High stereoselectivity possible - Well-established catalysts |

- Hazardous diazo reagents - Expensive catalysts - Safety concerns at scale |

50-70% | Good to excellent | Moderate |

| Intramolecular cyclization | - Good stereoselectivity - Avoids diazo compounds - Potential for one-pot procedures |

- Complex precursors - Multiple steps - Limited substrate scope |

30-50% | Good | Moderate |

| Chiral resolution | - Simple operations - Reliable - High enantiopurity |

- Maximum 50% theoretical yield - Waste of undesired enantiomer - Resource intensive |

30-45% | Excellent | Good |

| Asymmetric catalysis | - High atom economy - Direct access to chiral product - Potential for high yields |

- Expensive catalysts - Optimization required - Sensitive to conditions |

60-80% | Very good to excellent | Moderate |

| One-pot processes | - Simplified workflow - Fewer purification steps - Cost-effective |

- Complex optimization - Potential side reactions - Challenging purification |

45-65% | Depends on method | Excellent |

The optimal method selection depends on production scale, available resources, and required purity. For research purposes, methods offering high stereoselectivity might be preferred despite lower yields, while industrial production typically prioritizes scalability and cost-effectiveness.

Analytical Characterization

The characterization of (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride requires various analytical techniques to confirm structure, purity, and stereochemistry:

NMR Spectroscopy : 1H and 13C NMR provide critical information about the cyclopropane ring protons (typically appearing at δ 1.5–2.5 ppm) and carbon framework

X-ray Crystallography : Gold standard for confirming absolute configuration and crystal structure

Mass Spectrometry : Confirms molecular weight and fragmentation patterns

Optical Rotation : Verifies enantiomeric purity through specific rotation measurements

Chiral HPLC : Assesses enantiomeric excess and purity against reference standards

For stereochemical analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish cis/trans substituents on the cyclopropane ring, while polarimetry or circular dichroism verifies optical purity.

化学反应分析

Oxidation Reactions

This compound undergoes oxidation primarily at the amino and cyclopropane moieties. Key oxidation pathways include:

Example : In a patent synthesis, oxidation with CrO₃ under acidic conditions yielded a nitro intermediate critical for further functionalization .

Reduction Reactions

The amino and carboxylic acid groups facilitate selective reductions:

Industrial Application : LiAlH₄-mediated reduction is scaled in continuous flow reactors to produce alcohol derivatives for pharmaceutical intermediates .

Substitution Reactions

Nucleophilic substitution reactions are common due to the electrophilic cyclopropane ring and activated carboxylic acid group:

| Reagent | Site of Reaction | Product |

|---|---|---|

| Alkyl halides (R-X) | Amino group | N-alkylated derivatives |

| Thiols (R-SH) | Carboxylic acid | Thioester conjugates |

Case Study : Reaction with ethyl chloroformate in toluene produced a carbamate derivative, enabling peptide coupling in antidepressant drug synthesis .

Esterification and Amidation

The carboxylic acid group readily forms esters or amides under standard conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Methanol/H⁺ | Reflux, 12 hours | Methyl ester |

| Thionyl chloride (SOCl₂) | Room temperature, 2 hours | Acid chloride intermediate |

| Amines (R-NH₂) | DCC coupling | Amide conjugates |

Optimized Protocol : Esterification with methanol in the presence of HCl gas achieves >90% yield at 60°C.

Decarboxylation

Thermal or catalytic decarboxylation releases CO₂, forming cyclopropane amines:

| Conditions | Catalyst | Product |

|---|---|---|

| 150°C, vacuum | None | 2-(Aminomethyl)cyclopropane |

| Cu(OAc)₂, DMF | 100°C, 6 hours | Cyclopropane-amine derivatives |

Mechanistic Insight : Decarboxylation proceeds via a six-membered transition state, retaining the (1R,2R) stereochemistry.

Cyclopropane Ring-Opening

The strained cyclopropane ring reacts with electrophiles or under acidic conditions:

| Reagent | Product | Application |

|---|---|---|

| HBr in acetic acid | Bromoalkane derivatives | Synthesis of halogenated compounds |

| Ozone (O₃) | Fragmentation to aldehydes/ketones | Oxidative degradation studies |

Patent Example : Treatment with HBr in acetic acid at 0°C yielded a brominated intermediate used in anticonvulsant drug synthesis .

Peptide Bond Formation

The amino group participates in peptide synthesis:

| Coupling Reagent | Conditions | Product |

|---|---|---|

| EDC/HOBt | DCM, RT, 24 hours | Dipeptide conjugates |

| DCC/DMAP | 0°C to RT, 12 hours | Cyclic peptides |

Research Finding : Coupling with L-phenylalanine using EDC/HOBt achieved 85% yield, demonstrating utility in bioactive peptide design.

Industrial-Scale Reactions

Patents highlight optimized large-scale processes:

科学研究应用

Chemistry

The compound serves as a versatile building block in organic synthesis. Its cyclopropane structure allows for various transformations, enabling the construction of complex molecules. Key applications include:

- Synthesis of Peptides : Utilized in the synthesis of peptide-based drugs due to its ability to mimic amino acids.

- Organic Reactions : Acts as a precursor in reactions such as alkylation and cyclization.

Biology

In biological research, (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride is used to study enzyme inhibition and protein-ligand interactions. Notable applications include:

- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes, providing insights into metabolic pathways.

- Protein Interaction Studies : The compound's chiral nature allows for selective binding with biological receptors, influencing various biochemical processes.

Medicine

The compound has potential therapeutic applications in drug development. Its unique properties make it suitable for targeting specific molecular pathways involved in diseases. Applications include:

- Analgesic and Anti-inflammatory Agents : Preliminary studies suggest that it may exhibit analgesic properties, making it a candidate for pain management therapies.

- Drug Development : The compound's ability to interact selectively with molecular targets makes it valuable in designing new pharmaceuticals.

Industrial Applications

In industrial settings, this compound is employed in the production of various chemical intermediates and fine chemicals. Its applications include:

- Chemical Intermediates Production : Used as a starting material for synthesizing other valuable compounds.

- Optimization of Synthesis Processes : Industrial methods often involve continuous flow reactors to enhance yield and purity.

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid can inhibit O-acetylserine sulfhydrylase, an enzyme crucial for cysteine biosynthesis. This inhibition suggests potential applications in metabolic engineering and therapeutic development aimed at metabolic disorders.

Case Study 2: Drug Development

In a study focused on analgesic properties, (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid was evaluated for its efficacy against inflammatory pain models. Results indicated that the compound could serve as a lead for developing new anti-inflammatory drugs.

作用机制

The mechanism of action of (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing various biochemical pathways . The compound’s unique structure allows it to bind selectively to certain proteins, modulating their activity and leading to desired therapeutic effects .

相似化合物的比较

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and similar cyclopropane derivatives:

生物活性

(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride, often referred to as cyclopropane carboxylic acid hydrochloride, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H10ClNO2

- Molecular Weight : 151.59 g/mol

- CAS Number : 154001-61-3

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator , influencing several biochemical pathways. The compound's chiral nature allows for selective interactions with biological targets, enhancing its potential therapeutic applications.

1. Medicinal Chemistry

The compound has shown promise in the development of antidepressants. A series of derivatives were synthesized and evaluated for their antidepressant activity, revealing that some compounds exhibited greater efficacy than established medications like imipramine and desipramine . This suggests a potential role in treating mood disorders.

2. Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a non-natural small molecule inhibitor of O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis . This inhibition could have implications in metabolic engineering and therapeutic strategies targeting metabolic disorders.

Study on Antidepressant Activity

A notable study synthesized various 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives and evaluated their antidepressant potential through animal testing. The results indicated that certain derivatives demonstrated significant antidepressant effects with minimal side effects compared to traditional treatments .

Enzyme Interaction Research

Research conducted on the compound's interaction with O-acetylserine sulfhydrylase revealed that it binds effectively to the enzyme, showcasing a low micromolar dissociation constant (K_d). This suggests a strong affinity for the target enzyme, reinforcing its potential as a therapeutic agent in metabolic regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Ethylene precursor in plants | Involved in fruit ripening and stress response |

| (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid | Potential therapeutic applications | Similar structure but different stereochemistry |

The comparison highlights the unique properties of this compound in medicinal chemistry due to its selective interactions and potential therapeutic roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。